(2-Oxoindolin-6-yl)boronic acid
Overview
Description
(2-Oxoindolin-6-yl)boronic acid, also known as oxindole-6-boronic acid, is a boronic acid derivative with the molecular formula C8H8BNO3 and a molecular weight of 176.97 g/mol . This compound is characterized by the presence of a boronic acid group attached to the 6th position of an oxindole ring. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxoindolin-6-yl)boronic acid typically involves the reaction of an appropriate oxindole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, where an oxindole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as acetonitrile or dioxane, often under inert atmosphere and elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in some cases .
Chemical Reactions Analysis
Types of Reactions: (2-Oxoindolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly reported.
Substitution Reactions: It can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, are commonly used to facilitate the reactions.
Solvents: Acetonitrile, dioxane, and water are frequently used solvents.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Oxoindolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Oxoindolin-6-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
(2-Oxoindolin-5-yl)boronic acid: Similar structure but with the boronic acid group at the 5th position.
(2-Oxoindolin-7-yl)boronic acid: Another isomer with the boronic acid group at the 7th position.
Uniqueness: (2-Oxoindolin-6-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its position on the oxindole ring can affect the electronic properties and steric interactions, making it a valuable intermediate in the synthesis of specific organic molecules .
Properties
IUPAC Name |
(2-oxo-1,3-dihydroindol-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-3-5-1-2-6(9(12)13)4-7(5)10-8/h1-2,4,12-13H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNQBQVYRMHRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CC(=O)N2)C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675411 | |
Record name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-61-2 | |
Record name | B-(2,3-Dihydro-2-oxo-1H-indol-6-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxindole-6-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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